2(5H)-Furanone

Description

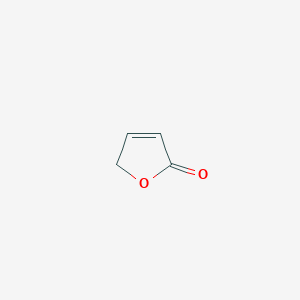

Structure

3D Structure

Properties

IUPAC Name |

2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHAEDVKXSOUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075422 | |

| Record name | 2(5H)-Furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale brown yellow clear liquid; Rich winey meat-like aroma | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 86-87 °C at 12 mm Hg, 86.00 to 87.00 °C. @ 12.00 mm Hg | |

| Record name | 2(5H)-Furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

101 °C (214 °F) (Closed cup) | |

| Record name | 2(5H)-Furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.185 mg/L at 25 °C, 1.183-1.187 | |

| Record name | 2(5H)-Furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

497-23-4 | |

| Record name | 2(5H)-Furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(5H)-Furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(5H)-Furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KXK25H388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2(5H)-Furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4-5 °C, 4.5 °C | |

| Record name | 2(5H)-Furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Natural 2(5H)-Furanone Derivatives

Introduction: 2(5H)-Furanone derivatives, a class of α,β-unsaturated γ-lactones, represent a significant family of heterocyclic compounds. These structures are found in various natural sources, including marine organisms, plants, and microorganisms, and are also accessible through chemical synthesis. Notably, the red algae Delisea pulchra produces a range of brominated furanones as a natural defense mechanism against bacterial colonization. This has spurred extensive research into their biological activities. This compound derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Section 1: Antimicrobial and Anti-biofilm Activity

This compound derivatives have been intensively studied for their ability to combat bacterial infections, not by direct bactericidal action in all cases, but often by disrupting bacterial communication and virulence. This anti-virulence approach is a promising strategy to overcome the challenges of antibiotic resistance.

Mechanism 1: Quorum Sensing (QS) Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation, once a certain population density is reached. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, this communication is mediated by N-acyl homoserine lactone (AHL) signal molecules. Halogenated furanones, which are structural mimics of AHLs, can interfere with this signaling cascade. They are known to competitively bind to LuxR-type receptors, preventing the native AHL signal from activating the transcription of virulence genes. This disruption inhibits the production of virulence factors and prevents the formation of robust biofilms, which are structured communities of bacteria that are highly tolerant to conventional antibiotics.

Caption: Quorum sensing inhibition by this compound derivatives in Gram-negative bacteria.

Mechanism 2: Induction of Reactive Oxygen Species (ROS) in Gram-Positive Bacteria

While QS inhibition is a primary mechanism against Gram-negative bacteria, some furanone derivatives employ a different strategy against Gram-positive pathogens like Staphylococcus aureus. The derivative F105, which contains chlorinated this compound, sulfone, and l-menthol moieties, has been shown to exert highly selective activity against Gram-positive bacteria. Its mechanism involves rapid penetration into the bacterial cell, where it induces the formation of reactive oxygen species (ROS). This surge in ROS leads to widespread oxidative damage. Concurrently, F105 interacts with and damages proteins responsible for managing and neutralizing ROS, effectively crippling the cell's antioxidant defense system. This dual action of inducing oxidative stress while disabling the response mechanism leads to potent bactericidal activity.

Caption: ROS induction by a this compound derivative in Gram-positive bacteria.

Quantitative Data: Antimicrobial & Anti-biofilm Activity

The following table summarizes the quantitative antimicrobial and anti-biofilm activities of various this compound derivatives against different microorganisms.

| Compound/Derivative | Target Organism | Activity Metric | Concentration (µg/mL) | Reference(s) |

| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | S. aureus | MIC | 8 - 10 | |

| F105 | S. aureus | MBC | 32 - 40 | |

| F105 | S. epidermidis | MIC | 8 - 16 | |

| F105 | B. cereus | MIC | 8 - 16 | |

| F105 | B. subtilis | MIC | 8 - 16 | |

| F131 (l-Borneol possessing this compound derivative) | S. aureus | MBPC | 8 - 16 | |

| F131 | C. albicans | MBPC | 8 - 16 | |

| Thio-derivatives (F12, F15, F94) | B. subtilis | Biofilm Repression | 10 | |

| This compound | A. hydrophila | Biofilm Inhibition | 200 (17% reduction) | |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa | QS Inhibition | Not specified |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Section 2: Anti-inflammatory Activity

Inflammation is a complex biological response involving various enzymes and signaling molecules. Chronic inflammation contributes to numerous diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents.

Mechanism: Inhibition of COX and LOX Pathways

The inflammatory response is significantly mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid. The production of these eicosanoids is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been investigated for their anti-inflammatory effects and have shown potent activity in models like phorbol ester-induced ear edema in mice and carrageenan-induced paw edema in rats. The results strongly suggest that these compounds exert their effects by inhibiting the cyclooxygenase pathway, thereby reducing the production of inflammatory prostaglandins. The potential for dual inhibition of both COX and LOX pathways is an attractive feature for developing broad-spectrum anti-inflammatory drugs.

Caption: Inhibition of the arachidonic acid inflammatory cascade by 2(5H)-furanones.

Quantitative Data: Anti-inflammatory & Antioxidant Activity

The following table presents quantitative data for the anti-inflammatory and antioxidant activities of novel 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives.

| Compound | Assay | Metric | Value | Reference |

| 5g | DPPH radical scavenging | IC₅₀ | 10.3 µM | |

| 5g | Superoxide anion quenching | IC₅₀ | 0.187 mM | |

| 5g | Lipid peroxidation inhibition | IC₅₀ | 0.129 mM | |

| 5a-m | TPA-induced ear edema (in vivo) | Potency | Potent vs Indomethacin |

Compound 5g: 4,5-diaryl-3-hydroxy-2(5H)-furanone bearing a 2,3-dihydroxy phenyl ring at the 5-position.

Section 3: Cytotoxic and Anticancer Activity

The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including 2(5H)-furanones. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

Structure-Activity Relationship (SAR)

Studies on 5-arylidene-2(5H)-furanone derivatives have revealed key structure-activity relationships for cytotoxicity. The introduction of electron-withdrawing groups, such as halogen atoms or a nitro group, onto the aromatic ring generally increases cytotoxic activity. For instance, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a highly potent compound in one study. Furthermore, derivatives incorporating larger aromatic systems like anthraquinone and naphthoquinone moieties have also shown significant cytotoxic effects against various cancer cell lines. However, some natural furanones displayed weak growth inhibitory activity, indicating that the specific stereochemistry and side-chain structure are critical for anticancer potential.

Quantitative Data: Cytotoxicity

The table below summarizes the cytotoxic activity of selected this compound derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Metric | Value (µM) | Reference(s) |

| 5-(3-Nitrobenzylidene)-2(5H)-furanone (21) | Various | - | Most potent in series | |

| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34) | Various | - | Most potent in series | |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone (5) | DLA, HeLa | - | Most active in series | |

| Dithiocarbamate derivative (L) with this compound-piperazine | HeLa | IC₅₀ | 0.06 ± 0.01 | |

| Dithiocarbamate derivative (L) with this compound-piperazine | SMMC-7721 | IC₅₀ | 0.006 ± 0.04 | |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone (T) | MRSA (bacteria) | MIC | 8 µg/mL | |

| Natural furanone analogues of sapinofuranones A and B | Six cancer lines | GI₅₀ | > 100 |

DLA: Dalton's Lymphoma Ascites; HeLa: Human cervical cancer; SMMC-7721: Human hepatocellular carcinoma; GI₅₀: Growth Inhibitory concentration at 50%.

Section 4: Experimental Protocols

This section provides standardized methodologies for evaluating the key biological activities of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

This protocol, based on the broth microdilution method, is used to determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

Caption: Experimental workflow for determining MIC and MBC values.

-

Preparation: Perform two-fold serial dilutions of the test furanone derivative in a suitable broth medium (e.g., BM medium) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension (e.g., 3 x 10⁷ CFU/mL) to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

-

MBC Determination: Aliquots from the wells showing no growth are plated onto nutrient agar. After incubation for another 24 hours, the MBC is determined as the lowest concentration that prevented any bacterial growth on the agar plate.

Protocol 2: Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent or disrupt biofilm formation using crystal violet staining.

-

Procedure: Grow bacteria in 96-well plates in the presence of various concentrations of the furanone derivative for a specified period (e.g., 72 hours) to allow biofilm formation.

-

Washing: Discard the planktonic cells and wash the wells gently with a buffer (e.g., PBS) to remove non-adherent cells.

-

**

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2(5H)-Furanone

This guide provides a comprehensive overview of the spectroscopic data for this compound, a significant heterocyclic compound. As a core structure in many natural products and pharmacologically active molecules, a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and the development of novel derivatives.[1] This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Correlation

This compound, also known as γ-crotonolactone, is an unsaturated lactone with the molecular formula C₄H₄O₂ and a molecular weight of approximately 84.07 g/mol .[2][3][4][5] The numbering of the atoms, as depicted in the diagram below, is essential for correlating the spectroscopic signals to the specific protons and carbons in the molecule.

References

- 1. The Novel Chiral this compound Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Furanone - Wikipedia [en.wikipedia.org]

- 5. This compound 98 497-23-4 [sigmaaldrich.com]

An In-depth Technical Guide on the Tautomerism and Stability of 2(5H)-Furanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the tautomerism and stability of 2(5H)-furanone and its derivatives. This class of compounds, also known as butenolides, is prevalent in numerous natural products and serves as a critical pharmacophore in medicinal chemistry. An understanding of their tautomeric equilibria and stability is paramount for predicting their biological activity, formulating effective drug delivery systems, and ensuring product shelf-life.

Tautomerism in this compound Derivatives

Tautomers are structural isomers of chemical compounds that readily interconvert. This dynamic equilibrium is a crucial characteristic of many this compound derivatives, influencing their chemical reactivity and biological function. The most common forms of tautomerism observed in this class of compounds are keto-enol and ring-chain tautomerism.

Keto-Enol Tautomerism

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons between a ketone or aldehyde and its corresponding enol form. This is a prominent feature in hydroxylated furanones.

A notable example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries. HDMF exists in a pH-dependent equilibrium between its keto and enol forms. This tautomerization is significant as it leads to the racemization of chiral centers, a critical consideration in the synthesis and biological activity of stereospecific drugs. The equilibrium is catalyzed under acidic (pH < 2) and basic (pH > 7) conditions, with the lowest rate of interconversion observed between pH 4 and 5. At a physiological pH of 7.2, the proton exchange is relatively rapid, with approximately 50% of the protons at the C2 position being exchanged with deuterium from the solvent (D₂O) within one hour.

dot

Caption: Keto-enol tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

Ring-Chain Tautomerism

Ring-chain tautomerism is another crucial equilibrium for certain this compound derivatives, particularly those with a hydroxyl substituent at the 5-position. 5-Hydroxy-2(5H)-furanone, for instance, exists in a chemical equilibrium with its acyclic isomer, cis-β-formylacrylic acid. This equilibrium can be influenced by solvent and pH, potentially leading to further isomerization or degradation reactions. Under strongly basic conditions (pH > 9), for example, the ring-opened form can hydrate to succinic acid.

dot

Caption: Ring-chain tautomerism of 5-hydroxy-2(5H)-furanone.

Stability of this compound Derivatives

The stability of 2(5H)-furanones is a critical parameter in their application, particularly in aqueous environments relevant to biological systems and pharmaceutical formulations. Degradation can lead to loss of activity and the formation of potentially toxic byproducts.

Influence of pH

The pH of the medium is a major determinant of the stability of many furanone derivatives. A study on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) and its derivatives in aqueous buffer solutions over a pH range of 2.0 to 8.0 demonstrated significant differences in their stability. DMHF and its malonylated glycoside were found to be unstable across the entire pH range tested. In contrast, the methoxy derivative and the β-D-glucopyranoside of DMHF showed only slight decomposition, highlighting the stabilizing effect of substitution at the hydroxyl group.

Influence of Substituents

The nature and position of substituents on the furanone ring play a crucial role in determining the stability of the molecule. As mentioned, methylation or glycosylation of the hydroxyl group in DMHF enhances its stability. Conversely, halogenated furanones, while often exhibiting potent biological activity, are known for their low stability in aqueous solutions, which limits their clinical utility.

Data Presentation: Stability of this compound Derivatives

The following table summarizes the qualitative stability data for selected this compound derivatives under various conditions.

| Compound | Condition | Stability | Reference |

| 2,5-Dimethyl-4-hydroxy-3[2H]-furanone (DMHF) | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Unstable at all pH values tested. | |

| 2,5-Dimethyl-4-methoxy-3[2H]-furanone | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Slight decomposition observed. | |

| DMHF β-D-glucopyranoside | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Slight decomposition observed. | |

| DMHF 6′-O-malonyl-β-D-glucopyranoside | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Unstable at all pH values tested. | |

| Halogenated 2(5H)-furanones | Aqueous solutions | Generally low stability, which is a limiting factor for clinical use. |

Experimental Protocols for Tautomerism and Stability Studies

A variety of experimental techniques are employed to investigate the tautomeric equilibria and stability of this compound derivatives. Below are generalized methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a this compound derivative.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Key acquisition parameters to optimize include the number of scans for adequate signal-to-noise ratio and a sufficient relaxation delay to ensure accurate integration.

-

Spectral Analysis:

-

Identify the characteristic proton signals for each tautomer. For keto-enol tautomerism, this typically involves distinct signals for the α-protons in the keto form and the vinylic proton in the enol form.

-

Integrate the non-overlapping signals corresponding to each tautomer.

-

-

Calculation of Equilibrium Constant: The equilibrium constant (Keq = [enol]/[keto]) is calculated from the ratio of the integrated signal areas, normalized for the number of protons giving rise to each signal.

dot

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy for Stability Studies

UV-Vis spectroscopy can be employed to monitor the stability of this compound derivatives over time by observing changes in their absorption spectra.

Objective: To assess the stability of a this compound derivative at different pH values.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the furanone derivative in a suitable organic solvent (e.g., methanol, acetonitrile). Prepare a series of aqueous buffer solutions at the desired pH values (e.g., 4, 7, 9).

-

Initiation of Stability Study: Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives a suitable absorbance in the linear range of the spectrophotometer.

-

Spectroscopic Monitoring: Immediately after preparation (t=0) and at regular time intervals, record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at the λmax of the furanone derivative against time for each pH. A decrease in absorbance over time indicates degradation of the compound. The rate of degradation can be determined by fitting the data to an appropriate kinetic model.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and for complementing experimental data.

Objective: To calculate the relative energies of the tautomers of a this compound derivative.

Methodology:

-

Structure Generation: Build the 3D structures of all possible tautomers of the furanone derivative using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*). The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy. Solvation effects can be included using a continuum solvation model (e.g., PCM).

-

Relative Stability Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.

Conclusion

The tautomerism and stability of this compound derivatives are complex phenomena governed by a delicate interplay of structural and environmental factors. A thorough understanding of these properties is essential for the successful development and application of furanone-based compounds in research and industry. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these important molecules. Continued research in this area will undoubtedly lead to the design of novel furanone derivatives with enhanced stability and tailored biological activities.

Discovery of Novel 2(5H)-Furanone Compounds from Marine Algae: A Technical Guide for Researchers

Abstract

Marine algae represent a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among the myriad of bioactive compounds synthesized by these organisms, 2(5H)-furanones have emerged as a particularly compelling class of molecules. This technical guide provides an in-depth overview of the discovery of novel 2(5H)-furanone compounds from marine algae, with a focus on their isolation, structure elucidation, and diverse biological activities. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates critical experimental workflows and signaling pathways using Graphviz visualizations, offering a clear and concise resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The this compound scaffold is a five-membered lactone ring that is a core structural motif in numerous natural products exhibiting a wide array of biological activities. In the marine environment, algae, particularly red algae (Rhodophyta), have been identified as a rich source of halogenated furanones. These compounds play a crucial ecological role for the producing organism, often acting as a chemical defense mechanism against biofouling. This has spurred significant interest in their potential application as natural antifouling agents.

Beyond their well-documented antifouling properties, which are largely attributed to the inhibition of bacterial quorum sensing, marine-derived 2(5H)-furanones have demonstrated a broader spectrum of bioactivities, including anti-inflammatory, anticancer, and anti-hyperlipidemic effects. This guide aims to provide researchers with a comprehensive technical resource to support the exploration of these promising marine natural products.

Diversity of Marine Algal Sources

While the red alga Delisea pulchra is the most well-studied source of halogenated furanones, a growing body of research indicates that other algal species also produce these bioactive compounds. Expanding the search to a wider range of marine algae is crucial for the discovery of novel furanone structures with unique biological activities.

-

Red Algae (Rhodophyta): Species from the genera Laurencia and Gracilaria are known producers of a diverse array of secondary metabolites and have shown significant anticancer and anti-inflammatory activities in crude extracts. For instance, ethanolic extracts of Gracilaria fisheri have been shown to inhibit biofilm formation in pathogenic bacteria.

-

Brown Algae (Phaeophyceae): Brown algae, such as those from the Sargassum genus, are a rich source of various bioactive compounds. While specific 2(5H)-furanones are less documented from this class compared to red algae, their extracts have shown promising biological activities, warranting further investigation for the presence of these compounds.

-

Green Algae (Chlorophyta): Green algae are a less explored source for 2(5H)-furanones, but their diverse metabolic capabilities suggest they could be a potential source of novel compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 2(5H)-furanones from marine algae.

Extraction and Isolation of 2(5H)-Furanones

The following is a general workflow for the extraction and isolation of furanones from marine algae, which can be adapted based on the specific algal species and target compounds.

Protocol:

-

Sample Collection and Preparation: Collect fresh algal biomass. Clean the samples of epiphytes and debris, then freeze-dry or air-dry. Grind the dried biomass into a fine powder.

-

Extraction: Macerate the powdered algae in a suitable solvent system, such as a 2:1 mixture of dichloromethane and methanol, at room temperature for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate). Collect fractions based on their thin-layer chromatography (TLC) profiles.

-

Purification: Purify the furanone-containing fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield pure compounds.

Structure Elucidation

The chemical structure of isolated furanones is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups (e.g., carbonyl of the lactone ring), while UV spectroscopy provides information about the chromophores present in the molecule.

Quorum Sensing Inhibition Assay

This protocol describes a widely used method to screen for quorum sensing inhibitory activity using the biosensor strain Chromobacterium violaceum. This bacterium produces a purple pigment called violacein, the production of which is regulated by quorum sensing.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

-

Assay Setup: Dilute the overnight culture with fresh LB broth to an optical density (OD600) of 0.1.

-

Treatment: In a 96-well plate, add the diluted bacterial culture and the test compounds at various concentrations. Include a positive control (e.g., a known quorum sensing inhibitor) and a negative control (solvent vehicle).

-

Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

-

Quantification of Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 595 nm.

-

Data Analysis: Calculate the percentage of violacein inhibition compared to the negative control.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

Test compounds

-

MTT solution

-

DMSO

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for selected this compound compounds and algal extracts containing them.

Table 1: Antifouling and Quorum Sensing Inhibition Activity

| Compound/Extract | Source Organism | Assay | Target Organism/System | Activity (EC50/IC50/MIC) | Reference(s) |

| Halogenated Furanones | Delisea pulchra | Barnacle Settlement Inhibition | Balanus amphitrite | < 25 ng/mL | |

| Halogenated Furanones | Delisea pulchra | Antibacterial | Marine bacterium SW8 | More potent than gentamicin | |

| This compound | (Commercial) | Quorum Sensing Inhibition | Chromobacterium violaceum | Significant inhibition at 0.4 mg/mL | |

| Ethanolic Extract | Gracilaria fisheri | Biofilm Inhibition | Vibrio harveyi, V. parahaemolyticus | 5, 10, and 100 µg/mL |

Table 2: Anticancer Activity

| Compound/Extract | Source Organism | Cell Line | Activity (IC50) | Reference(s) |

| Ethanolic Extract | Laurencia catarinensis | A-549 (Lung) | 55.2 µg/mL | |

| Ethanolic Extract | Laurencia catarinensis | HCT-116 (Colon) | 104.0 µg/mL | |

| Ethanolic Extract | Laurencia majuscula | A-549 (Lung) | 115.0 µg/mL | |

| Ethanolic Extract | Padina pavonica | HCT-116 (Colon) | 54.5 µg/mL | |

| Methanol Extract | Cladophora glomerata | HT-29 (Colon) | 28.46 µg/mL |

Table 3: Anti-hyperlipidemic Activity

| Compound | Source Organism | Cell Line | Effect | Activity | Reference(s) |

| 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one | Marine-derived fungus | RAW 264.7 macrophages | ox-LDL-induced lipid accumulation | ~50% reduction | |

| 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one | Marine-derived fungus | HepG2 hepatocytes | Oleic acid-induced lipid accumulation | Significant decrease |

Signaling Pathways

Quorum Sensing Inhibition

Halogenated furanones from Delisea pulchra are structurally similar to N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing. These furanones act as competitive inhibitors of AHL receptors, thereby disrupting bacterial communication and preventing the formation of biofilms.

Lipid Metabolism Regulation

The marine

The Antimicrobial Arsenal of 2(5H)-Furanones: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. Among the promising candidates are 2(5H)-furanones, a class of compounds initially discovered in the marine red alga Delisea pulchra. These molecules have demonstrated significant antimicrobial and anti-biofilm activity against a broad spectrum of bacteria. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 2(5H)-furanones, with a focus on quorum sensing inhibition, disruption of cellular homeostasis in Gram-positive bacteria, and biofilm eradication. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Introduction

2(5H)-furanones and their derivatives have emerged as potent inhibitors of bacterial virulence and growth. Originally identified as a natural defense mechanism against biofouling, these compounds have been the subject of extensive research to elucidate their antimicrobial properties. Their ability to interfere with bacterial cell-to-cell communication, known as quorum sensing (QS), is a key aspect of their activity, particularly against Gram-negative bacteria. However, their efficacy extends to Gram-positive organisms through distinct mechanisms, highlighting their versatility as potential antimicrobial agents. This guide will dissect the core mechanisms through which 2(5H)-furanones exert their antimicrobial effects.

Mechanism of Action in Gram-Negative Bacteria: Quorum Sensing Inhibition

The primary mechanism of action of 2(5H)-furanones in many Gram-negative bacteria is the disruption of quorum sensing (QS) systems that regulate virulence and biofilm formation. This interference is predominantly targeted at N-acylhomoserine lactone (AHL)-mediated signaling.

Interference with AHL Signaling

2(5H)-furanones act as antagonists to AHL signal molecules. They have been shown to competitively displace AHLs from their cognate LuxR-type receptor proteins, thereby preventing the activation of QS-regulated genes. This inhibition has been observed against a wide range of AHLs with varying acyl chain lengths. The disruption of AHL signaling leads to a downstream reduction in the production of virulence factors and inhibits the formation of robust biofilms.

Interference with Autoinducer-2 (AI-2) Signaling

Mechanism of Action in Gram-Positive Bacteria

Gram-positive bacteria lack the AHL-based QS systems found in Gram-negatives. However, 2(5H)-furanones still exhibit potent antimicrobial activity against these organisms through different mechanisms.

Induction of Reactive Oxygen Species (ROS)

A key mechanism of action against Gram-positive bacteria, such as Staphylococcus aureus, is the induction of reactive oxygen species (ROS). The furanone derivative F105 has been shown to rapidly penetrate Gram-positive bacteria and trigger the formation of ROS. Concurrently, F105 interacts non-specifically with a range of intracellular proteins, including those involved in ROS detoxification. This dual action of inducing oxidative stress while impairing the cell's ability to mitigate it leads to significant cellular damage and cell death.

Alteration of Gene Expression

Studies on Bacillus subtilis have revealed that brominated furanones can induce significant changes in gene expression. Notably, genes involved in stress responses, such as class I and class III heat shock genes, are upregulated. This indicates that furanones impose a considerable stress on the bacterial cells, forcing them to mount a protective response. The induction of stress response genes, coupled with the repression of other essential genes, contributes to the overall growth inhibitory effect.

Anti-Biofilm Activity

A hallmark of 2(5H)-furanone activity is the potent inhibition of biofilm formation across a wide range of bacteria. This is a direct consequence of QS inhibition in Gram-negative bacteria, as biofilm maturation is often a QS-regulated process. In both Gram-positive and Gram-negative bacteria, furanones can also disrupt mature biofilms. The proposed mechanisms include:

-

Inhibition of initial attachment: By down-regulating genes responsible for adhesion and motility.

-

Alteration of the biofilm matrix: Affecting the production of extracellular polymeric substances (EPS) that form the biofilm scaffold.

-

Increased susceptibility to antibiotics: Furanones can render biofilm-embedded bacteria more susceptible to conventional antibiotics, likely by increasing the permeability of the biofilm matrix.

Quantitative Data Summary

The following tables summarize the quantitative antimicrobial and anti-biofilm activities of this compound and its derivatives as reported in the literature.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Chromobacterium violaceum CV026 | ≥ 1000 | Not Reported | |

| This compound | Aeromonas hydrophila | ≥ 1000 | Not Reported | |

| F105 | Staphylococcus aureus (MSSA) | 10 | 40 | |

| F105 | Staphylococcus aureus (MRSA, clinical isolates) | 10 | 20-40 | |

| F105 | Gram-positive bacteria (S. epidermidis, B. cereus, B. subtilis, M. luteus) | 8-16 | 32 | |

| F105 | Gram-negative bacteria (K. pneumoniae, S. marcescens, P. aeruginosa, E. coli) | > 128 | Not Reported | |

| F131 | Staphylococcus aureus | Not Reported | 8-16 (MBPC) | |

| Furanone Compound 2 | Staphylococcus aureus | ~4 (15 µM) | > 35 (>130 µM) | |

| Furanone Compound 2 | Staphylococcus epidermidis | ~8-17 (30-65 µM) | > 35 (>130 µM) | |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | 20 (bactericidal) | Not Reported | |

| This compound | Campylobacter jejuni | Not Reported | 0.3 - 310 |

Table 2: Biofilm Prevention and Quorum Sensing Inhibition

| Compound | Organism/Assay | Concentration | Effect | Reference |

| This compound | Aeromonas hydrophila | 0.2 mg/mL | 17% reduction in biofilm mass | |

| This compound | Aeromonas hydrophila | 1 mg/mL | 32% reduction in biofilm mass | |

| This compound | C. violaceum CV026 (Short-chain AHLs) | 1 mg/mL | Drastic reduction in violacein production | |

| This compound | A. tumefaciens NTL-4 (Long-chain AHLs) | 1 mg/mL | 46-52% QS inhibition | |

| F105 | Staphylococcus aureus (MSSA) | 20 µg/mL | Complete biofilm inhibition (crystal violet) | |

| F105 | Staphylococcus aureus (MSSA) | 40 µg/mL | Complete biofilm inhibition (CFU counting) | |

| F35 | Staphylococcus aureus | 10 µg/mL | Minimal biofilm inhibition | |

| F12, F15, F94 | Bacillus subtilis | 10 µg/mL | Repression of biofilm formation | |

| This compound | Campylobacter jejuni | Sub-inhibitory | 19-62% decrease in motility | |

| This compound | Campylobacter jejuni | Sub-inhibitory | 60-99% decrease in AI-2 activity |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at the optimal temperature (e.g., 37°C). The culture is then diluted to achieve a standardized cell density, typically 10^6 CFU/mL.

-

Serial Dilution: The this compound compound is serially diluted (2-fold) in a 96-well microtiter plate containing broth medium. A range of concentrations is tested, for example, from 0.5 to 512 µg/mL.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated for 18-24 hours at the appropriate temperature.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

-

Culture Preparation: Bacteria are grown overnight and diluted to a specific density (e.g., 3 x 10^7 CFU/mL) in a suitable growth medium.

-

Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well tissue culture-treated plate containing various concentrations of the this compound. The plate is incubated under static conditions for 24-72 hours to allow for biofilm formation.

-

Washing: The planktonic cells are removed by gently washing the wells with a buffer solution (e.g., PBS) or water.

-

Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570-595 nm. The minimal biofilm inhibitory concentration (MBIC) is the lowest concentration that significantly reduces biofilm formation compared to the untreated control.

Quorum Sensing Inhibition Assay (Violacein Inhibition)

-

Strain and Culture Preparation: The reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs, is grown overnight.

-

Assay Setup: In a 96-well microtiter plate, sub-MIC concentrations of the this compound are added to wells containing growth medium. The wells are inoculated with the CV026 culture and the specific AHL inducer (e.g., C6-HSL).

-

Incubation: The plate is incubated at 30°C with shaking for 18-24 hours.

-

Quantification of Violacein:

-

The cell density is measured at 660 nm.

-

The culture is transferred to a microfuge tube and lysed (e.g., with SDS).

-

Violacein is extracted using a solvent like water-saturated butanol.

-

The absorbance of the butanol phase is measured at 585 nm.

-

The violacein unit is calculated as (A585 / A660) x 1000. A reduction in this value compared to the control indicates QS inhibition.

-

Conclusion

2(5H)-furanones represent a promising class of antimicrobial agents with a diverse range of mechanisms of action. Their ability to disrupt quorum sensing in Gram-negative bacteria and induce oxidative stress in Gram-positive bacteria, coupled with their potent anti-biofilm properties, makes them attractive candidates for further development. The detailed understanding of their molecular targets and the availability of robust experimental protocols are crucial for advancing these compounds through the drug development pipeline. This technical guide provides a foundational resource for researchers aiming to harness the therapeutic potential of 2(5H)-furanones in the fight against bacterial infections.

An In-depth Technical Guide to the Butenolide Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butenolides

Butenolides are a class of lactones characterized by a four-carbon heterocyclic ring structure, which can be considered an oxidized derivative of furan. The simplest member of this class is 2-furanone, often referred to as butenolide itself. This core structure is a common motif in a vast array of natural products and serves as a versatile building block in organic synthesis. Butenolides are of significant interest to the scientific community due to their wide range of potent biological activities.

Naturally occurring butenolides are found in various organisms, including plants, fungi, and marine creatures. A notable example is ascorbic acid (Vitamin C), a vital nutrient with a butenolide core. Certain plants produce butenolide derivatives known as karrikins in response to the high temperatures of brush fires, which act as potent seed germination triggers. The broad spectrum of bioactivities exhibited by butenolides, including anti-inflammatory, antimicrobial, anticancer, and quorum sensing inhibitory effects, has positioned them as promising candidates for drug discovery and development.

Chemical Structure and Synthesis

The fundamental structure of a butenolide is a five-membered ring containing an ester group (lactone) and a carbon-carbon double bond. The position of the double bond and the nature of the substituents on the ring give rise to a wide diversity of butenolide derivatives.

Numerous synthetic strategies have been developed to construct the butenolide scaffold, reflecting its importance in medicinal chemistry. Common approaches include:

-

Cyclization of Precursors: A prevalent method involves the cyclization of functionalized precursors. For instance, substituted butenolides can be synthesized from hydroxymethylcyclopropenones through a phosphine-catalyzed ring-opening reaction to form reactive ketene ylides, which are then trapped by a pendant hydroxy group.

-

Oxidation of Furans: The oxidation of furan derivatives using singlet oxygen is another established route to butenolides.

-

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods utilize palladium catalysis to achieve the one-step conversion of aliphatic acids into butenolides through triple C-H functionalization.

-

Annulation of Keto Acids and Alcohols: A combination of Lewis and Brønsted acids can facilitate the efficient synthesis of highly substituted butenolides through the annulation of keto acids and tertiary alcohols.

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Biological Activities and Mechanisms of Action

Butenolides exhibit a remarkable array of biological activities, making them a focal point of research in pharmacology and drug development.

Anti-inflammatory Activity

Several butenolides have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory pathways. A prominent target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of the inflammatory response.

The NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1. This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Butenolides can interfere with this pathway at multiple points, such as by inhibiting the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.

Antibacterial and Antibiofilm Activity

Butenolides have shown significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. A particularly promising aspect of their antibacterial action is their ability to inhibit biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

The antibiofilm activity of butenolides is often attributed to their ability to interfere with quorum sensing (QS) , a bacterial cell-to-cell communication system that coordinates gene expression in a population-density-dependent manner.

Pseudomonas aeruginosa is an opportunistic pathogen that relies heavily on QS to regulate its virulence and biofilm formation. It utilizes multiple QS systems, including the las and rhl systems, which are based on N-acylhomoserine lactone (AHL) signaling molecules, and the pqs system, which uses the Pseudomonas quinolone signal (PQS). These systems are hierarchically organized, with the las system generally at the top. Butenolides can disrupt this intricate communication network by acting as antagonists to the AHL receptors (LasR and RhlR) or by inhibiting the synthases (LasI and RhlI) that produce the AHL signal molecules. This disruption prevents the coordinated expression of genes required for biofilm formation and virulence factor production.

Investigating the Anticancer Properties of Furanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of furanone derivatives as potential anticancer agents. The furanone scaffold, a five-membered heterocyclic ring, has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in natural products with diverse biological activities. Synthetic and natural furanone derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex biological pathways involved.

Quantitative Data on Anticancer Efficacy

The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below is compiled from multiple studies to facilitate comparison.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. |

| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |

| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. |

| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. |

| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity compared to the parent compound. |

| 5-O-silylated MBA (Compound 3b) | HCT-116 (Colon) | 7.3 | Effective across multiple tested cancer cell lines. |

| 5-O-silylated MBA (Compound 3c) | HCT-116 (Colon) | 3.9 | Effective across multiple tested cancer cell lines. |

| Furanonaphthoquinone (FNQ13) | HeLa (Cervical) | Not specified | Induces apoptosis through ROS production via mitochondrial VDAC. |

| Furopyridone (Compound 4c) | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | Achieved 99% inhibition of cell growth at 20.0 µg/mL. |

| Furopyridone (Compound 4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Potent cytotoxicity against esophageal cancer cell lines. |

MBA: Mucobromic Acid

Core Anticancer Mechanisms of Furanone Derivatives

Furanone derivatives exert their anticancer effects through several distinct and sometimes overlapping molecular mechanisms. The primary pathways identified are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis via Oxidative Stress

A prominent mechanism for furanone-induced cancer cell death is the generation of reactive oxygen species (ROS). Furanonaphthoquinones, for example, trigger apoptosis by inducing the production of ROS. This process is often mediated by the mitochondrial permeability transition pore, which includes the voltage-dependent anion channel (VDAC). The resulting oxidative stress leads to mitochondrial swelling and the activation of a caspase-dependent apoptotic cascade.

Caption: Furanone-induced apoptosis via mitochondrial ROS production.

Further studies have confirmed that this apoptotic mechanism involves the intrinsic pathway, characterized by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

Many furanone derivatives have the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating.

-

G2/M Phase Arrest: Certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase. This is often a consequence of cellular damage, particularly to DNA, which prevents the cell from entering mitosis.

-

S-Phase Arrest: Bis-2(5H)-furanone derivatives have been observed to arrest the cell cycle in the S-phase, the period of DNA replication. This activity is linked to the compound's ability to interact directly with DNA.

The Silent Scourge: Unraveling the Quorum Sensing Inhibition Mechanism of 2(5H)-Furanone

A Technical Guide for Researchers and Drug Development Professionals

In the persistent battle against bacterial pathogenicity and biofilm-mediated resistance, the disruption of intercellular communication, or quorum sensing (QS), has emerged as a promising therapeutic strategy. Among the arsenal of QS inhibitors, 2(5H)-Furanone and its derivatives have garnered significant attention for their potent anti-biofilm and anti-virulence properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound antagonizes bacterial quorum sensing, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Competitive Inhibition and Receptor Destabilization

The primary mechanism of action for this compound lies in its structural mimicry of N-Acylhomoserine lactones (AHLs), the predominant signaling molecules in many Gram-negative bacteria.[1][2] This structural similarity allows furanones to competitively bind to the LuxR-type transcriptional regulators, which are the cognate receptors for AHLs.[1][3]

Upon binding of the native AHL, LuxR-type proteins typically undergo a conformational change, dimerize, and bind to specific DNA promoter regions (lux boxes), thereby activating the transcription of QS-controlled genes. These genes regulate a host of virulence factors, including biofilm formation, toxin production, and motility.[1][2]

However, when this compound occupies the AHL-binding site, it fails to induce the necessary conformational change for productive protein activation.[2] Instead, it is proposed that this binding renders the LuxR-type protein unstable and susceptible to proteolytic degradation, effectively reducing the cellular concentration of the receptor and disrupting the entire QS cascade.[1][4] This disruption of QS signaling occurs without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[1][5]

Quantitative Insights into Inhibition

The efficacy of this compound and its derivatives as QS inhibitors has been quantified across various bacterial species and QS-regulated phenotypes. The following tables summarize key findings from the literature.

| Bacterial Strain | QS-Regulated Phenotype | Inhibitor | Concentration | Inhibition (%) | Reference |

| Chromobacterium violaceum CV026 | Violacein Production (Short-chain AHLs) | This compound | 1 mg/ml | Drastic and significant reduction | [1][6] |

| Agrobacterium tumefaciens NTL-4 | β-Galactosidase Production (Long-chain AHLs) | This compound | 1 mg/ml | 52% (with C12-HSL), 46% (with C14-HSL) | [1] |

| Aeromonas hydrophila | Biofilm Formation | This compound | 0.2 mg/ml | 17% | [1] |

| Aeromonas hydrophila | Biofilm Formation | This compound | 1 mg/ml | 32% | [1] |

| Pseudomonas aeruginosa PA14 | Pyocyanin Production | GBr Furanone | 50 µM | ~80% | [7] |

| Pseudomonas aeruginosa PA14 | Biofilm Formation | GBr Furanone | 50 µM | ~90% | [7] |

| Pseudomonas aeruginosa INP-42 | Biofilm Formation | GBr Furanone | 50 µM | 75% | [7] |

Table 1: Quantitative Inhibition of QS-Regulated Phenotypes by this compound and Derivatives.

Visualizing the Mechanism and Experimental Approaches

To further elucidate the intricate processes involved, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and common experimental workflows.

Caption: AHL-mediated quorum sensing pathway and its inhibition by this compound.

References

- 1. This compound: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 2(5H)-Furanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2(5H)-furanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among these, its anti-inflammatory properties have garnered significant attention, positioning it as a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anti-inflammatory activity of this compound analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Concepts in Inflammation and Furanone Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis, and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Many this compound derivatives exert their anti-inflammatory effects by selectively inhibiting COX-2, an inducible enzyme that is upregulated during inflammation, thereby reducing the production of prostaglandins that contribute to pain and swelling. Furthermore, evidence suggests that these compounds can modulate the NF-κB and MAPK signaling pathways, further suppressing the inflammatory response.

Quantitative Anti-Inflammatory Data

The anti-inflammatory potency of various this compound analogs has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Rofecoxib | >100 | 0.53 | >188 | - |

| 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) | >50 | 0.041 | >1219 | Indomethacin |

| 4-(4-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | - | 1.699 | - | - |

| 3-(4-Chlorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone | - | 0.301 | - | - |

| 3-(4-Methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone | - | 0.222 | - | - |

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogs in the Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound |

| 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2(3H)-furanone | 100 | 3 | 55.2 | Indomethacin |

| 3-(4-bromophenyl)-5-(4-methoxyphenyl)-2(3H)-furanone | 100 | 3 | 52.1 | Indomethacin |

| 1-benzyl-3-(4-chlorobenzylidene)-5-(4-chlorophenyl)pyrrol-2(3H)-one | 100 | 3 | 68.4 | Indomethacin |

| 1-benzyl-3-(4-bromobenzylidene)-5-(4-chlorophenyl)pyrrol-2(3H)-one | 100 | 3 | 72.5 | Indomethacin |

% Inhibition of Edema: The percentage reduction in paw swelling compared to a control group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the evaluation of this compound analogs.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

-

Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture : A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Incubation : The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution.

-

Substrate Addition : The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

-

Product Quantification : The enzymatic reaction produces prostaglandin H2 (PGH2), which is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2). The concentration of PGE2 is then measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-